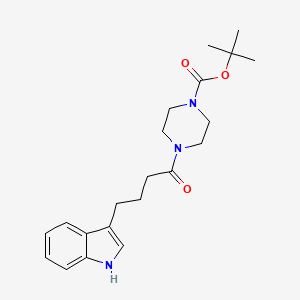

tert-butyl 4-(4-(1H-indol-3-yl)butanoyl)piperazine-1-carboxylate

Description

tert-Butyl 4-(4-(1H-indol-3-yl)butanoyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate protecting group and a 4-(1H-indol-3-yl)butanoyl substituent. The indole moiety, a bicyclic aromatic heterocycle, is notable for its prevalence in bioactive molecules, particularly in central nervous system (CNS) therapeutics and receptor-targeted agents . The compound’s synthesis likely follows established amidation protocols, similar to analogues described in and , where tert-butyl piperazine-1-carboxylate reacts with activated carbonyl intermediates .

Properties

IUPAC Name |

tert-butyl 4-[4-(1H-indol-3-yl)butanoyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O3/c1-21(2,3)27-20(26)24-13-11-23(12-14-24)19(25)10-6-7-16-15-22-18-9-5-4-8-17(16)18/h4-5,8-9,15,22H,6-7,10-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVMFLPLCWKVQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCCC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Introduction

Tert-butyl 4-(4-(1H-indol-3-yl)butanoyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including pharmacological properties, synthesis, and case studies demonstrating its efficacy against various biological targets.

Chemical Structure and Synthesis

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₁₇H₂₃N₃O₂

- Molecular Weight : 301.38 g/mol

Synthesis Overview

The synthesis of this compound has been explored through various methodologies. A significant route involves the reaction of 4-(1H-indol-3-yl)butanoic acid with tert-butyl chloroformate in the presence of piperazine. This process yields the desired ester with moderate to high efficiency, depending on the reaction conditions employed .

Pharmacological Properties

Research indicates that derivatives of indole-piperazine structures exhibit a range of biological activities, particularly in neuropharmacology and oncology. The compound under investigation has shown potential as:

- Dopamine D4 Receptor Agonist : Compounds with similar structures have been identified as selective agonists for dopamine receptors, which are crucial in treating psychiatric disorders .

- 5-Hydroxytryptamine (5-HT) Receptor Modulation : Indole derivatives often interact with serotonin receptors, influencing mood and anxiety pathways .

Anticancer Activity

In vitro studies have assessed the antiproliferative effects of this compound against several human cancer cell lines. However, initial findings suggest limited activity against tested solid tumor lines such as HeLa (cervix) and T-47D (breast), indicating that modifications to the chemical structure may be necessary to enhance efficacy .

Antimycobacterial Properties

Recent investigations into related compounds have highlighted their potential against Mycobacterium tuberculosis. High-throughput screening identified several analogs with promising minimum inhibitory concentrations (MICs), suggesting that structural modifications could lead to effective antimycobacterial agents .

Study 1: Antiproliferative Activity

A study evaluated various piperazine derivatives, including those similar to this compound, for their antiproliferative effects. The results indicated that while some compounds exhibited activity, none reached the potency levels of established chemotherapeutics like doxorubicin .

Study 2: Neuropharmacological Effects

Another research effort focused on the neuropharmacological effects of indole-piperazine derivatives. The findings suggested that certain modifications could enhance binding affinity to serotonin receptors, potentially leading to new treatments for depression and anxiety disorders .

Comparison with Similar Compounds

Core Structural Similarities

All compared compounds share the tert-butyl piperazine-1-carboxylate core, which enhances stability during synthesis and modulates pharmacokinetic properties (e.g., lipophilicity). The key differences lie in the substituents attached to the piperazine nitrogen, which dictate biological activity and physicochemical properties.

Substituent Variations and Implications

Preparation Methods

Synthetic Routes and Methodological Overview

The synthesis of tert-butyl 4-(4-(1H-indol-3-yl)butanoyl)piperazine-1-carboxylate typically involves two primary strategies: (1) direct acylation of Boc-protected piperazine with 4-(1H-indol-3-yl)butanoyl derivatives or (2) stepwise construction of the butanoyl-piperazine moiety followed by Boc protection. Each method presents distinct advantages and challenges, as detailed below.

Direct Acylation via Active Ester Intermediates

Formation of Ethyl 4-(1H-Indol-3-yl)butanoyl Carbonate

The reaction begins with 4-(1H-indol-3-yl)butanoic acid (1) , which is activated using ethyl chloroformate in the presence of triethylamine to form ethyl 4-(1H-indol-3-yl)butanoyl carbonate (7) . This active ester intermediate is highly reactive, enabling efficient coupling with tert-butyl piperazine-1-carboxylate.

Reaction Conditions:

Coupling with Boc-Protected Piperazine

The active ester (7) is treated with tert-butyl piperazine-1-carboxylate in acetonitrile or DMF, facilitated by a base such as N,N-diisopropylethylamine (DIPEA). The reaction proceeds via nucleophilic acyl substitution, yielding this compound (8b) .

Optimization Insights:

- Solvent Choice: Acetonitrile minimizes side reactions compared to DMF.

- Yield of 8b: 60% under optimized conditions.

- Challenges: Competing intramolecular cyclization of 4-(1H-indol-3-yl)butanoyl chloride to form 2,3,4,9-tetrahydro-1H-carbazol-1-one (6) necessitates the use of stabilized active esters.

Stepwise Alkylation-Tosylation Strategy

Synthesis of 4-(1H-Indol-3-yl)butan-1-ol (10)

4-(1H-Indol-3-yl)butanoic acid (1) is first esterified to methyl 4-(1H-indol-3-yl)butanoate (9) , followed by reduction with lithium aluminum hydride (LiAlH4) to yield the alcohol (10) .

Key Data:

Tosylation and Piperazine Alkylation

Alcohol (10) is converted to its tosylate derivative (11) using tosyl chloride (TsCl) in pyridine. Subsequent alkylation of tert-butyl piperazine-1-carboxylate with tosylate (11) in 2-propanol under reflux affords tert-butyl 4-[4-(1H-indol-3-yl)butyl]piperazine-1-carboxylate (12b) .

Reaction Parameters:

HATU-Mediated Amide Coupling

Direct Coupling of 4-(1H-Indol-3-yl)butanoic Acid with Boc-Piperazine

A modern approach employs 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) as a coupling agent. 4-(1H-Indol-3-yl)butanoic acid (1) is activated with HATU and reacted with tert-butyl piperazine-1-carboxylate in DMF, yielding the target compound in a single step.

Advantages:

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Active Ester Acylation | Carbonate activation + coupling | 60 | >95 | Moderate |

| Tosylation-Alkylation | Tosylation + alkylation | 11–69 | 90–95 | Low |

| HATU-Mediated Coupling | Direct amide bond formation | 75–85 | >98 | High |

Critical Challenges and Solutions

Instability of 4-(1H-Indol-3-yl)butanoyl Chloride

Attempts to use 4-(1H-indol-3-yl)butanoyl chloride (5) directly led to intramolecular cyclization, forming 2,3,4,9-tetrahydro-1H-carbazol-1-one (6) as a major byproduct. Solution: Use of ethyl carbonate (7) or HATU activation bypasses this issue.

Low Alkylation Efficiency in Tosylation Route

The low yield (11%) in the alkylation of Boc-piperazine with tosylate (11) is attributed to steric hindrance. Solution: Switching to ethyl piperazine-1-carboxylate improves reactivity, albeit requiring an extra hydrolysis step.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.